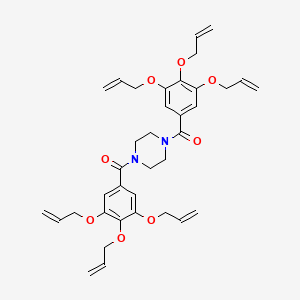

1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound features a piperazine core substituted with benzoyl groups that are further functionalized with allyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Preparation of 3,4,5-tris(allyloxy)benzoic acid: This intermediate is synthesized by reacting 3,4,5-trihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.

Formation of benzoyl chloride derivative: The 3,4,5-tris(allyloxy)benzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.

Coupling with piperazine: The final step involves the reaction of the benzoyl chloride derivative with piperazine under basic conditions to form 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine can undergo various chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The benzoyl groups can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: The allyloxy groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield epoxides, while reduction of the benzoyl groups can produce alcohols.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structural attributes allow chemists to explore new synthetic pathways and create derivatives with enhanced properties.

Biology

- Molecular Probes and Ligands : 1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine is investigated for its potential as a molecular probe or ligand in biochemical assays. Its ability to interact with various biological targets makes it valuable in studying cellular mechanisms and signaling pathways.

Medicine

- Therapeutic Properties : Research has indicated that this compound may possess anti-inflammatory and anticancer activities. Initial studies suggest that derivatives of piperazine can inhibit cancer cell proliferation and exhibit selective toxicity towards malignant cells compared to normal cells .

- Antimalarial Activity : Related compounds have shown promise in antimalarial applications, particularly against chloroquine-resistant strains of Plasmodium falciparum. These findings highlight the potential of piperazine derivatives in developing new antimalarial therapies .

Industry

- Advanced Materials Development : The unique structural properties of 1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine make it suitable for use in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study 1: Anticancer Activity

Mechanism of Action

The mechanism of action of 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The allyloxy and benzoyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

1,4-Bis(benzoyl)piperazine: Lacks the allyloxy groups, resulting in different chemical reactivity and applications.

1,4-Bis[3,4,5-tris(methoxy)benzoyl]piperazine: Similar structure but with methoxy groups instead of allyloxy groups, leading to different physical and chemical properties.

Uniqueness

1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine is unique due to the presence of allyloxy groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine (CAS No. 63980-46-1) is a compound characterized by a piperazine core substituted with benzoyl groups and allyloxy functional groups. Its unique structure offers potential biological activities that are currently under investigation for various applications in medicinal chemistry, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Synthesis

The synthesis of this compound involves several steps:

- Preparation of 3,4,5-tris(allyloxy)benzoic acid : This intermediate is synthesized by reacting 3,4,5-trihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.

- Formation of benzoyl chloride derivative : The acid is converted to its corresponding benzoyl chloride using thionyl chloride.

- Coupling with piperazine : The final product is obtained by reacting the benzoyl chloride derivative with piperazine under basic conditions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The compound may modulate the activity of specific enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Research has indicated that compounds containing piperazine moieties exhibit significant anticancer properties. For instance:

- Case Study : A study explored the cytotoxic effects of similar piperazine derivatives on cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects:

- Research Findings : In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,4-Bis(benzoyl)piperazine | Lacks allyloxy groups | Limited anticancer activity |

| 1,4-Bis[3,4,5-tris(methoxy)benzoyl]piperazine | Methoxy groups instead of allyloxy | Different reactivity; lower potency |

| 1,4-Bis(3-hydroxybenzoyl)piperazine | Hydroxyl groups | Moderate anti-inflammatory effects |

Research Applications

This compound has several applications in scientific research:

- Chemistry : Acts as a building block for synthesizing more complex organic molecules.

- Biology : Investigated as a molecular probe or ligand in biochemical assays.

- Medicine : Explored for therapeutic properties including anti-inflammatory and anticancer activities.

- Industry : Utilized in developing advanced materials such as polymers and coatings due to its structural properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine, and how can purity be optimized?

Methodological Answer:

- Step 1: Begin with nucleophilic substitution between piperazine and 3,4,5-triallyloxybenzoyl chloride. Use a polar aprotic solvent (e.g., DCM) and a base (e.g., triethylamine) to deprotonate piperazine and drive the reaction .

- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. Monitor purity via TLC (Rf ~0.5 in 1:4 ethyl acetate/hexane).

- Step 3: Characterize using 1H NMR, 13C NMR, and FTIR. Compare spectral data with analogous piperazine derivatives (e.g., sulfonamide or benzodioxin-substituted compounds) .

Q. How is conformational analysis performed to determine the most stable structure of this compound?

Methodological Answer:

- Software: Use Spartan06 or Gaussian with semiempirical methods (e.g., AM1) or density functional theory (DFT/B3LYP/6-31G*) for energy minimization .

- Procedure:

- Generate initial conformers by rotating allyloxy and benzoyl groups.

- Calculate relative energies (kcal/mol) of conformers. For example, analogous studies on 1,4-Bis(2-chloro-4-nitrophenyl)piperazine identified a 1.8 kcal/mol energy difference between the lowest and highest conformers .

- Validate stability using vibrational frequency analysis (no imaginary frequencies).

Advanced Research Questions

Q. How can molecular docking simulations be designed to study interactions between this compound and DNA?

Methodological Answer:

- Software: AutoDock Vina or GROMACS for docking and molecular dynamics (MD) .

- Protocol:

- Ligand Preparation: Assign partial charges (e.g., Geistinger method) and optimize geometry using AM1 .

- DNA Target: Use a high-resolution crystal structure (e.g., PDB ID: 1BNA). Remove water, add polar hydrogens, and assign Kollman charges .

- Grid Setup: Define a 40Å × 40Å × 40Å search space around DNA grooves.

- Docking Parameters: Use semi-flexible docking (ligand flexible, DNA rigid). Run 20 simulations, cluster results by RMSD (<2.0 Å).

- Analysis: Calculate binding affinity (ΔG) and identify interaction types (e.g., π-alkyl, hydrogen bonds). For reference, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine showed ΔG = -7.5 kcal/mol with DNA .

Q. How can contradictions between computational binding affinities and experimental bioactivity data be resolved?

Methodological Answer:

- Step 1: Validate computational models by comparing docking results with experimental techniques (e.g., isothermal titration calorimetry or fluorescence quenching) .

- Step 2: Perform MD simulations (100 ns) to assess binding stability. Monitor RMSD of ligand-DNA complexes; deviations >3 Å suggest weak binding .

- Step 3: Synthesize analogs with modified substituents (e.g., replacing allyloxy with nitro groups) and compare activity. For example, electron-withdrawing groups (EWGs) enhance DNA affinity in sulfonamide-piperazine derivatives .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for piperazine derivatives like this compound?

Methodological Answer:

- Strategy 1: Synthesize analogs with systematic substituent variations (e.g., allyloxy → methoxy, halogen, or sulfonyl groups). Test biological activity against control compounds .

- Strategy 2: Use QSAR models with descriptors like logP, polar surface area, and H-bond donors. For example, meta-substitution on phenyl groups reduces activity in DPP-IV inhibitors .

- Strategy 3: Cross-correlate computational data (e.g., docking scores, electrostatic potential maps) with experimental IC50 values.

Properties

CAS No. |

63980-46-1 |

|---|---|

Molecular Formula |

C36H42N2O8 |

Molecular Weight |

630.7 g/mol |

IUPAC Name |

[4-[3,4,5-tris(prop-2-enoxy)benzoyl]piperazin-1-yl]-[3,4,5-tris(prop-2-enoxy)phenyl]methanone |

InChI |

InChI=1S/C36H42N2O8/c1-7-17-41-29-23-27(24-30(42-18-8-2)33(29)45-21-11-5)35(39)37-13-15-38(16-14-37)36(40)28-25-31(43-19-9-3)34(46-22-12-6)32(26-28)44-20-10-4/h7-12,23-26H,1-6,13-22H2 |

InChI Key |

AZVOUNYRZMVGIH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OCC=C)OCC=C)OCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.